molecular formula C22H27NO4 B5815822 isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate

isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate

Cat. No. B5815822
M. Wt: 369.5 g/mol
InChI Key: NXXHDFCPFSVFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, also known as isobutyl 4-(4-isopropylphenoxycarbonylamino)benzoate, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.

Scientific Research Applications

Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.

Mechanism of Action

The exact mechanism of action of isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been found to have biochemical and physiological effects in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in animal models. It has also been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in lab experiments is its potential anticancer and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. One direction is to further investigate its mechanism of action in order to understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, it may be useful to explore the potential of this compound as a lead compound for the development of new drugs with similar properties.

Synthesis Methods

The synthesis of isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate involves the reaction of 4-isopropylphenol with chloroacetyl chloride in the presence of triethylamine to form 4-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-aminobenzoate in the presence of triethylamine to form isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

2-methylpropyl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-15(2)13-27-22(25)18-5-9-19(10-6-18)23-21(24)14-26-20-11-7-17(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXHDFCPFSVFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.